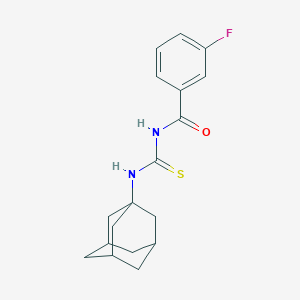
N-(1-adamantyl)-N'-(3-fluorobenzoyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-adamantyl)-N'-(3-fluorobenzoyl)thiourea, commonly known as AFB1-ATU, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a thiourea derivative that has been synthesized through a specific method to achieve its desired chemical structure.
Mecanismo De Acción
The mechanism of action of AFB1-ATU involves the inhibition of specific enzymes, including acyltransferases and sulfotransferases. These enzymes play a crucial role in the metabolism of drugs and xenobiotics. AFB1-ATU inhibits the activity of these enzymes by binding to them, thereby preventing their function. This inhibition leads to changes in the metabolism of drugs and xenobiotics, which can have significant effects on their efficacy and toxicity.
Biochemical and Physiological Effects:
AFB1-ATU has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes, which can lead to changes in the metabolism of drugs and xenobiotics. AFB1-ATU has also been shown to modulate the expression of specific genes and proteins, which can have significant effects on cellular function. Moreover, AFB1-ATU has been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AFB1-ATU has several advantages for lab experiments. It is a specific inhibitor of specific enzymes, which allows for the investigation of their role in cellular function. Moreover, AFB1-ATU has been extensively studied and optimized, which ensures its purity and yield. However, AFB1-ATU also has some limitations. It is a synthetic compound, which can limit its applicability to in vivo studies. Moreover, AFB1-ATU can have off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
AFB1-ATU has several potential future directions. It can be used to investigate the role of specific enzymes in the metabolism of drugs and xenobiotics. Moreover, AFB1-ATU can be used to study the regulation of gene expression and protein synthesis. Furthermore, AFB1-ATU can be used to develop new drugs with improved efficacy and toxicity profiles. Additionally, AFB1-ATU can be used to investigate the role of specific enzymes in disease pathogenesis.
Métodos De Síntesis
The synthesis of AFB1-ATU involves several steps, including the reaction of adamantylamine with 3-fluorobenzoyl isothiocyanate to form the intermediate product, followed by the reaction with thiourea to produce the final product. This process is carried out under specific conditions to ensure the purity and yield of the product. The synthesis method of AFB1-ATU has been extensively studied and optimized to achieve the desired chemical structure.
Aplicaciones Científicas De Investigación
AFB1-ATU has been widely used in scientific research due to its unique properties. It has been used as a tool to study the mechanism of action of various enzymes, including acyltransferases and sulfotransferases. AFB1-ATU has also been used to investigate the role of these enzymes in the metabolism of drugs and xenobiotics. Moreover, AFB1-ATU has been used to study the regulation of gene expression and protein synthesis.
Propiedades
Fórmula molecular |
C18H21FN2OS |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
N-(1-adamantylcarbamothioyl)-3-fluorobenzamide |
InChI |
InChI=1S/C18H21FN2OS/c19-15-3-1-2-14(7-15)16(22)20-17(23)21-18-8-11-4-12(9-18)6-13(5-11)10-18/h1-3,7,11-13H,4-6,8-10H2,(H2,20,21,22,23) |
Clave InChI |
XQRRNUWJWXQLRN-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=S)NC(=O)C4=CC(=CC=C4)F |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)NC(=S)NC(=O)C4=CC(=CC=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[6-(3-chloro-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-methyl-1H-benzimidazole](/img/structure/B252550.png)
![4-[6-(3-chloro-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B252553.png)
![3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B252570.png)
![4-[(3-{[3-(dimethylamino)propyl]amino}propyl)amino]-2H-chromen-2-one](/img/structure/B252575.png)
![4-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)-3-methoxynaphthalene-2-carboxamide](/img/structure/B252576.png)
![5-(3,4-dichlorophenyl)-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide](/img/structure/B252577.png)
![N-{2-[4-(4-fluorobenzoyl)-1-piperazinyl]ethyl}-2-pyridinecarboxamide](/img/structure/B252581.png)
![N-[3-(methylamino)propyl]-1H-indole-2-carboxamide](/img/structure/B252587.png)
![4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B252592.png)
![N-[3-(benzylamino)propyl]pyridine-2-carboxamide](/img/structure/B252595.png)

![1-Methyl-4-{[(4-{[(1-methyl-4-pyridiniumyl)carbonyl]amino}butyl)amino]carbonyl}pyridinium](/img/structure/B252604.png)
![1-Methyl-4-{[(2-{[(1-methyl-4-pyridiniumyl)carbonyl]amino}ethyl)amino]carbonyl}pyridinium](/img/structure/B252605.png)
![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B252607.png)